N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine

Lipophilicity Physicochemical Properties Medicinal Chemistry

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine (CAS 1882166-80-4) is a synthetic β-amino acid derivative with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol. It features a β-alanine (3-aminopropanoic acid) core substituted at the nitrogen with a methyl group and a branched 2,3-dimethylbutyl chain.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B13430436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylbutyl)-N-methyl-beta-alanine
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(C)C(C)CN(C)CCC(=O)O
InChIInChI=1S/C10H21NO2/c1-8(2)9(3)7-11(4)6-5-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13)
InChIKeyMMGLDVHAFDFSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine: Chemical Identity and Structural Classification for Research Procurement


N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine (CAS 1882166-80-4) is a synthetic β-amino acid derivative with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol [1]. It features a β-alanine (3-aminopropanoic acid) core substituted at the nitrogen with a methyl group and a branched 2,3-dimethylbutyl chain . This compound belongs to the broader class of N,N-dialkyl β-alanines, which are primarily utilized as research intermediates and building blocks in organic synthesis .

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine: Why In-Class Substitution Risks Undermining Experimental Integrity


Substituting N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine with a generic N,N-dialkyl β-alanine, such as the unbranched N-methyl-N-pentyl variant, is not scientifically trivial and can compromise experimental outcomes. Seemingly minor alterations in the alkyl chain architecture—shifting from a linear pentyl chain to the branched 2,3-dimethylbutyl group—fundamentally alter the molecule's computed lipophilicity (XLogP3 shifts from 0.5 to −0.4) [1] and introduce a chiral center, which may critically impact molecular recognition, pharmacokinetic properties, or the physicochemical behavior of downstream derivatives . In the context of the patented β-alanine-based DGAT1 inhibitors, specific N-alkyl substitution patterns are essential for target engagement, making unvalidated substitutions a direct risk to bioactivity [2].

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine: Head-to-Head Evidence for Informed Procurement


Computed Lipophilicity Divergence: 2,3-Dimethylbutyl vs. Linear Pentyl Chain

Although direct experimental logP data are lacking, PubChem-computed XLogP3 values provide a key quantitative distinction. The target compound, N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine, has a computed XLogP3 of −0.4 [1]. Its close structural analog, N-Methyl-N-pentyl-beta-alanine—which shares an identical molecular formula but possesses a linear alkyl chain—has a computed XLogP3 of 0.5 [2]. This difference of 0.9 log units indicates that the branched 2,3-dimethylbutyl substituent significantly reduces lipophilicity relative to the linear pentyl isomer.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Chiral Center Introduction: A Critical Advantage Over Achiral N-alkyl Analogs

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine, with its 2,3-dimethylbutyl group, contains a stereogenic center at the carbon bearing the two methyl substituents. In contrast, common procurement alternatives like N-methyl-N-pentyl-beta-alanine are achiral [1]. While the commercial product is likely racemic, the compound's inherent chirality provides an essential scaffold for asymmetric synthesis or chiral resolution studies, an attribute completely absent in its linear, achiral counterparts .

Chiral Synthesis Asymmetric Catalysis Peptide Engineering

Patent-Derived Scaffold Privilege in DGAT1 Inhibition Context

The β-alanine scaffold, specifically the N,N-dialkyl substitution pattern present in N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine, is claimed within the core Markush structure of US Patent 9,321,728 B2, which protects a series of potent DGAT1 inhibitors for treating obesity and dyslipidemia [1]. While IC50 data for this precise compound is not publicly disclosed, its structural congruence with the patented pharmacophore provides a strong, class-level advantage over N-alkyl or N-acyl β-alanine derivatives with different substitution patterns—such as N-acetyl or N-Boc protected variants—which fall outside the IP-protected, biologically validated chemical space for this target [2].

DGAT1 Inhibitor Metabolic Disease Patent Landscape

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine: High-Impact Application Scenarios Informed by Evidence


DGAT1-Focused Medicinal Chemistry and Lead Optimization

This compound serves as a strategic building block for synthesizing novel DGAT1 inhibitor candidates. Its structural features are embedded within the core Markush structure of a key patent (US 9,321,728 B2), making it a relevant starting point for generating proprietary, patent-adjacent analogs [1]. Researchers can use it to explore SAR around the β-alanine nitrogen's alkyl substitution, grounded in a validated pharmacological rationale for treating metabolic disorders.

Physicochemical Property Differentiation in ADME/Tox Profiling

As established in the evidence, N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine possesses a uniquely low computed lipophilicity (XLogP3 = −0.4) compared to its linear isomer (XLogP3 = 0.5) [1]. It is the preferred compound for experimental studies designed to probe the effect of branched vs. linear alkyl chain topology on critical ADME parameters, such as aqueous solubility and passive membrane permeability, in otherwise identical molecular background.

Chiral Resolution and Asymmetric Synthesis Methodology Development

The compound's inherent chirality, arising from the 2,3-dimethylbutyl group, makes it uniquely suitable for developing new chiral stationary phases or asymmetric synthetic methods. It provides a test substrate for chiral chromatography optimization or enantioselective catalysis studies where an achiral pentyl analog (e.g., N-methyl-N-pentyl-beta-alanine) would be an unsuitable, non-isosteric negative control [1].

Building Block for Conformationally Constrained Peptidomimetics

The steric bulk and branching of the 2,3-dimethylbutyl substituent introduce restricted rotation around the C-N bond, favoring specific secondary structures in oligomers [1]. This property can be exploited in the design of foldamers or β-peptide mimics, where the compound's unique conformational preferences differentiate it from analogs with linear or less bulky N-alkyl chains.

Quote Request

Request a Quote for N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.